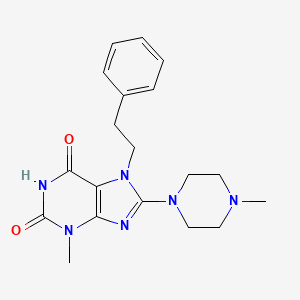![molecular formula C13H17N3 B2427531 4-[1-(ピペラジン-1-イル)エチル]ベンゾニトリル CAS No. 1183650-20-5](/img/structure/B2427531.png)
4-[1-(ピペラジン-1-イル)エチル]ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(Piperazin-1-yl)ethyl]benzonitrile is an organic compound that features a piperazine ring substituted with an ethyl group and a benzonitrile moiety
科学的研究の応用
4-[1-(Piperazin-1-yl)ethyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of polymers and advanced materials due to its structural properties.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
作用機序
Target of Action
The primary target of 4-[1-(Piperazin-1-yl)ethyl]benzonitrile is the D3 dopamine receptor . This receptor plays a crucial role in the brain’s reward system and is associated with substance use disorders .
Mode of Action
4-[1-(Piperazin-1-yl)ethyl]benzonitrile acts as a ligand for the D3 dopamine receptor . It binds to the receptor with high potency and selectivity, leading to changes in the receptor’s activity .
Biochemical Pathways
Upon binding to the D3 dopamine receptor, 4-[1-(Piperazin-1-yl)ethyl]benzonitrile affects the normal operation of the mesocorticolimbic dopamine (MCL-DA) system , also known as the reward system . This leads to an amplification of dopamine signaling .
Pharmacokinetics
It is known that the compound has a molecular weight of 21529 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The binding of 4-[1-(Piperazin-1-yl)ethyl]benzonitrile to the D3 dopamine receptor and the subsequent amplification of dopamine signaling can lead to changes at the molecular and cellular levels . These changes may have potential therapeutic implications, particularly in the treatment of substance use disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Piperazin-1-yl)ethyl]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 1-(2-aminoethyl)piperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine derivative. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide, with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of 4-[1-(Piperazin-1-yl)ethyl]benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
化学反応の分析
Types of Reactions
4-[1-(Piperazin-1-yl)ethyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: 4-[1-(Piperazin-1-yl)ethyl]benzylamine.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
類似化合物との比較
Similar Compounds
- 4-[1-(Piperidin-1-yl)ethyl]benzonitrile
- 4-[1-(Morpholin-1-yl)ethyl]benzonitrile
- 4-[1-(Pyrrolidin-1-yl)ethyl]benzonitrile
Uniqueness
4-[1-(Piperazin-1-yl)ethyl]benzonitrile is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties compared to other similar compounds. The piperazine ring enhances the compound’s ability to interact with a wide range of biological targets, making it a versatile scaffold in drug design.
特性
IUPAC Name |
4-(1-piperazin-1-ylethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11(16-8-6-15-7-9-16)13-4-2-12(10-14)3-5-13/h2-5,11,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWRJBRTBAQSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone](/img/structure/B2427449.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2427451.png)
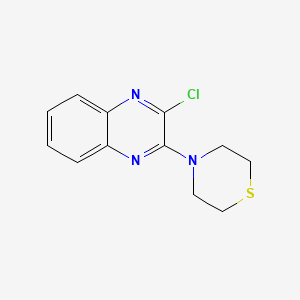
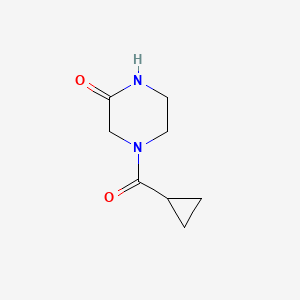
![N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2427457.png)

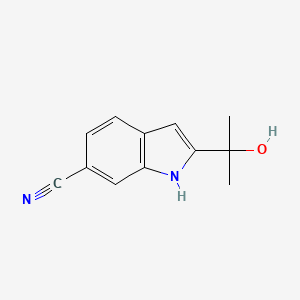
![6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2427460.png)
![N-(5-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2427461.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2427462.png)
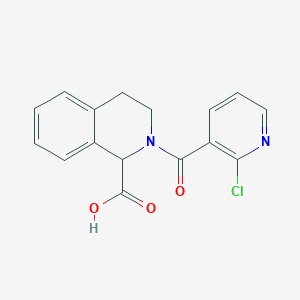
![N-(2-methoxy-5-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2427466.png)
![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2427469.png)
